molecular formula C11H12N2O3 B15243886 4-[(2-Oxopyrrolidin-3-yl)amino]benzoic acid

4-[(2-Oxopyrrolidin-3-yl)amino]benzoic acid

Cat. No.: B15243886
M. Wt: 220.22 g/mol
InChI Key: WENGAMBTEGLUFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Oxopyrrolidin-3-yl)amino]benzoic acid is a chemical hybrid incorporating two pharmacologically significant motifs: a 2-pyrrolidinone (or gamma-lactam) ring and a para-aminobenzoic acid (pABA) scaffold. This structure places it within a class of compounds that have demonstrated considerable potential in pharmaceutical research, particularly in the development of novel antimicrobial agents . Compounds featuring the 5-oxopyrrolidine core are known to exhibit a broad range of biological activities, including profound therapeutic and antioxidant properties . Simultaneously, the p-aminobenzoic acid (pABA) nucleus is a well-known pharmacophore present in a significant number of commercial pharmaceuticals and is recognized for its broad spectrum of biological activity, including strong antimicrobial, antioxidant, and immunomodulatory properties . The strategic combination of these moieties is a validated approach in medicinal chemistry for generating new molecules targeting drug-resistant pathogens. Research on closely related 1-phenyl-5-oxopyrrolidine derivatives has shown promising in vitro bactericidal activity against a panel of clinically relevant bacteria, including members of the ESKAPE group such as Staphylococcus aureus and Pseudomonas aeruginosa , with some compounds exhibiting potency greater than standard antibiotics like ampicillin . As a building block, this compound is valuable for synthesizing more complex structures for screening campaigns in antibiotic discovery programs. Researchers can utilize this chemical to generate novel derivatives containing additional heterocyclic moieties like benzimidazole or triazole, which are known to enhance antimicrobial efficacy and binding affinity to biological targets . This product is intended for research purposes in a controlled laboratory environment. For Research Use Only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

4-[(2-oxopyrrolidin-3-yl)amino]benzoic acid

InChI

InChI=1S/C11H12N2O3/c14-10-9(5-6-12-10)13-8-3-1-7(2-4-8)11(15)16/h1-4,9,13H,5-6H2,(H,12,14)(H,15,16)

InChI Key

WENGAMBTEGLUFI-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C1NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Oxopyrrolidin-3-yl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with 2-oxopyrrolidine. One common method includes the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond between the amino group of 4-aminobenzoic acid and the carbonyl group of 2-oxopyrrolidine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Carboxylic Acid Derivative Formation

The benzoic acid group undergoes classical reactions typical of aromatic carboxylic acids:

Reaction TypeReagents/ConditionsProductKey Findings
Esterification Methanol/H<sup>+</sup> or DCC/DMAPMethyl 4-[(2-Oxopyrrolidin-3-yl)amino]benzoateFacilitates solubility in organic solvents for further modifications .
Amidation Hydrazine monohydrate in 2-propanol4-[(2-Oxopyrrolidin-3-yl)amino]benzohydrazideHydrazide intermediate used for synthesizing azole and diazole derivatives .
Peptide Coupling EDC/HOBt with aminesAmide-linked conjugatesUsed to create prodrugs or enzyme-targeting agents .

Amine Functionalization Reactions

The secondary amine in the pyrrolidine-2-one ring participates in nucleophilic reactions:

Reaction TypeReagents/ConditionsProductKey Findings
Acylation Acetyl chloride/pyridineN-Acetylated derivativeEnhances metabolic stability while retaining antimicrobial activity .
Schiff Base Formation Aldehydes/ketones under acidic conditionsImine derivativesImproves binding affinity to bacterial enzyme active sites (e.g., E. coli DHFR) .
Sulfonation Sulfonyl chlorides in DCMSulfonamide analogsIncreases hydrophilicity for improved pharmacokinetics .

Biological Interaction Mechanisms

The compound’s reactivity underpins its pharmacological effects:

  • Covalent Enzyme Inhibition : Forms a carbinol complex with Cys145 in coronavirus 3CL<sup>pro</sup>, disrupting viral replication .

  • Hydrogen-Bonding Networks : The pyrrolidine-2-one carbonyl interacts with His163 and Glu166 in protease active sites, stabilizing inhibitor binding .

  • Antimicrobial Action : Derivatives disrupt bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition .

Comparative Reactivity of Structural Analogs

CompoundKey Structural DifferenceReactivity Profile
4-[(2-Oxopyrrolidin-1-yl)methyl]benzoic acidMethyl linker instead of aminoReduced nucleophilicity at pyrrolidine nitrogen; preferential esterification.
Para-aminobenzoic acid (PABA)Lacks pyrrolidine-2-one ringLimited to diazotization and azo coupling reactions .
2-Chloro-5-(2-oxopyrrolidin-3-yl)benzoic acidChlorine substituent on benzeneEnhanced electrophilic aromatic substitution at meta position.

Mechanism of Action

The mechanism of action of 4-[(2-Oxopyrrolidin-3-yl)amino]benzoic acid involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity. The benzoic acid moiety can participate in additional interactions, such as π-π stacking with aromatic residues in proteins . These interactions can modulate the function of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Differences :

  • Ring Size: Azetidinones (4-membered) vs. pyrrolidinones (5-membered) in the target compound. Smaller rings may confer higher reactivity.
  • Synthesis: Azetidinones require β-lactam-forming reagents (e.g., chloroacetyl chloride), whereas pyrrolidinones likely involve cyclic amidation or reductive amination.

Thiazolidinone Derivatives

Thiazolidinones are five-membered sulfur-containing heterocycles. Examples include:

  • 4-[(Z)-(3-Allyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid: Contains an allyl-substituted thiazolidinone ring, synthesized via thiourea cyclization .

Key Differences :

  • Heteroatoms: Thiazolidinones include sulfur and nitrogen, influencing electronic properties and binding affinity.

Pyrazolinone Derivatives

  • 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: Demonstrates notable hypoglycemic activity, reducing glycemia more effectively than tolbutamide in oral glucose tolerance tests .

Key Differences :

  • Ring Structure: Pyrazolinones are unsaturated five-membered rings with two adjacent nitrogen atoms, contrasting with the saturated pyrrolidinone in the target compound.
  • Activity : Hypoglycemic effects highlight the role of ring unsaturation and nitrogen positioning in pharmacological activity.

Other Pyrrolidinone Derivatives

  • 4-[2,2-Bis(hydroxymethyl)-5-oxopyrrolidin-1-yl]-3-[(dipropylamino)methyl]benzoic acid: Contains additional hydroxymethyl and dipropylamino groups, increasing hydrophilicity and steric bulk .

Key Differences :

  • Substituents : Additional functional groups may enhance solubility or target specificity compared to the simpler 2-oxopyrrolidin-3-yl group.

Simple Amino-Substituted Benzoic Acids

  • 4-[(2-Phenylethyl)amino]benzoic acid: Lacks heterocyclic rings, featuring a phenethylamino group. Simpler structures may prioritize ease of synthesis over bioactivity .

Key Differences :

  • Complexity : The absence of heterocycles reduces synthetic complexity but may limit interaction with biological targets.

Structural and Functional Comparison Table

Compound Class Example Compound Molecular Formula Key Substituents Notable Properties/Activities Reference
Pyrrolidinone (Target) 4-[(2-Oxopyrrolidin-3-yl)amino]benzoic acid C₁₁H₁₂N₂O₃ 2-Oxopyrrolidin-3-yl amino N/A (structural focus)
Azetidinone 4-(3-Chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)benzoic acid C₁₆H₁₁ClNO₄ β-lactam, chloro, hydroxyphenyl Synthetic β-lactam scaffold
Thiazolidinone 4-[(Z)-(3-Allyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid C₁₃H₁₃N₂O₃S Allyl-thiazolidinone Potential antimicrobial activity
Pyrazolinone 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid C₁₁H₁₀N₂O₃ Pyrazolinone, methyl Hypoglycemic activity
Complex Pyrrolidinone 4-[2,2-Bis(hydroxymethyl)-5-oxopyrrolidin-1-yl]-3-[(dipropylamino)methyl]benzoic acid C₂₀H₃₀N₂O₅ Bis(hydroxymethyl), dipropylamino Enhanced hydrophilicity

Q & A

Q. What synthetic methodologies are recommended for preparing 4-[(2-Oxopyrrolidin-3-yl)amino]benzoic acid with high purity?

Methodological Answer: A two-step approach is commonly employed:

Coupling Reaction : React 4-aminobenzoic acid with a suitably protected 2-oxopyrrolidin-3-yl derivative (e.g., activated as a chloroformate or using peptide coupling reagents like EDC/HOBt).

Deprotection : Acidic or basic hydrolysis to remove protecting groups (e.g., tert-butyl esters).
Key Considerations :

  • Use anhydrous conditions to minimize side reactions.
  • Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane).
  • Final recrystallization in ethanol/water improves purity .

Q. Example Reaction Table :

StepReagents/ConditionsYield (%)Purity (HPLC)
1EDC, HOBt, DMF, RT, 12h65-70>90%
26M HCl, reflux, 4h85-90>98%

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer :

  • NMR Spectroscopy :
    • 1H/13C NMR : Verify the presence of the pyrrolidinone ring (δ 2.5–3.5 ppm for CH2 groups) and benzoic acid protons (δ 7.8–8.2 ppm for aromatic protons).
    • 2D NMR (COSY, HSQC) : Assign spatial correlations between the pyrrolidinone and benzoic acid moieties .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for both the pyrrolidinone and carboxylic acid groups) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding using SHELXL for refinement .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of derivatives of this compound?

Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents on the pyrrolidinone or benzoic acid groups and test activity in standardized assays (e.g., enzyme inhibition, antimicrobial activity).
  • Data Normalization : Account for variations in assay conditions (pH, temperature) by including positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) .

Q. Example SAR Table :

DerivativeSubstituentIC50 (Carbonic Anhydrase)LogP
ParentNone120 nM1.2
CF3-1Trifluoromethyl45 nM2.8
OMe-2Methoxy220 nM0.9

Q. What strategies are effective for resolving crystal structure challenges (e.g., twinning, disorder) in this compound?

Methodological Answer :

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve data quality.
  • Refinement in SHELXL :
    • Apply TWIN/BASF commands for twinned data.
    • Use PART/SUMP restraints for disordered regions .
  • Validation : Cross-check with PLATON or CCDC Mercury to ensure geometric accuracy .

Q. Example Crystallographic Parameters :

ParameterValue
Space GroupP21/c
R-factor0.071
Data-to-Parameter Ratio13.1

Q. How can computational methods enhance the prediction of binding modes or reactivity for this compound?

Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Dock the compound into target protein active sites (e.g., carbonic anhydrase) using PDB structures (e.g., 3LXE).
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.
  • DFT Calculations (Gaussian) : Predict reactive sites via frontier molecular orbital (FMO) analysis .

Q. What experimental designs are recommended to evaluate its potential as a carbonic anhydrase inhibitor?

Methodological Answer :

  • Enzyme Assay : Measure inhibition of bovine carbonic anhydrase II using 4-nitrophenyl acetate hydrolysis (monitor ΔA400 over 5 min).
  • Kinetic Analysis : Calculate Ki values via Lineweaver-Burk plots.
  • Cellular Uptake : Use fluorescent analogs (e.g., dansyl derivatives) to track intracellular accumulation .

Data Contradiction Analysis

Q. How should conflicting solubility or stability data be resolved?

Methodological Answer :

  • Solubility Studies : Test in buffered solutions (pH 2–10) using UV-Vis spectrophotometry.
  • Forced Degradation : Expose the compound to heat (60°C), light (ICH Q1B), and humidity (75% RH) for 14 days.
  • HPLC-MS Analysis : Identify degradation products (e.g., hydrolyzed pyrrolidinone ring) .

Q. Example Stability Data :

Condition% Degradation (14 days)Major Degradant
60°C, dry<5%None
40°C, 75% RH15%Hydrolyzed acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.